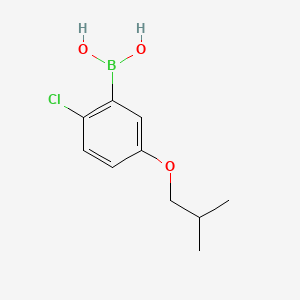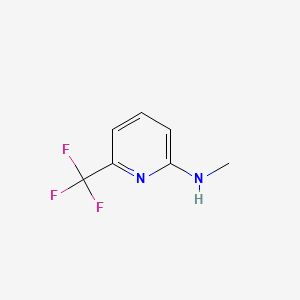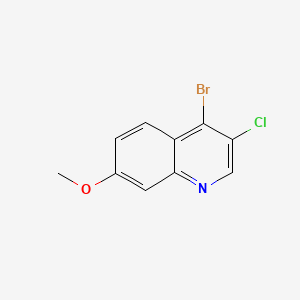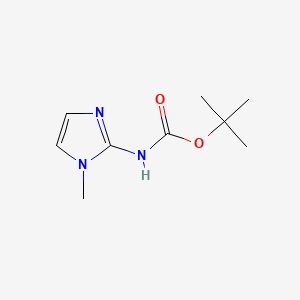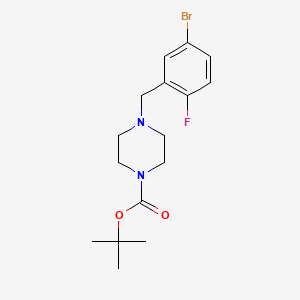
(±)-2-Chlorobutyric--d6 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2-Chlorobutyric–d6 Acid is a deuterated analog of 2-chlorobutyric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Chlorobutyric–d6 Acid typically involves the deuteration of 2-chlorobutyric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process.
Industrial Production Methods: Industrial production of (±)-2-Chlorobutyric–d6 Acid may involve large-scale deuteration processes, where the starting material, 2-chlorobutyric acid, is subjected to deuterium gas under high pressure and temperature. This method ensures a high degree of deuterium incorporation, making the compound suitable for various research applications.
Analyse Des Réactions Chimiques
Types of Reactions: (±)-2-Chlorobutyric–d6 Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (±)-2-Chlorobutyric–d6 Acid can lead to the formation of deuterated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution: Deuterated butyric acids with different functional groups.
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
Applications De Recherche Scientifique
(±)-2-Chlorobutyric–d6 Acid is widely used in various scientific research fields, including:
Chemistry: As a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways involving deuterated compounds.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: In the development of deuterated drugs and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (±)-2-Chlorobutyric–d6 Acid involves its interaction with specific molecular targets, depending on the context of its use. In NMR studies, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.
Comparaison Avec Des Composés Similaires
2-Chlorobutyric Acid: The non-deuterated analog, which lacks the unique spectroscopic properties of the deuterated version.
2-Bromobutyric Acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Fluorobutyric Acid: Contains a fluorine atom, offering different chemical properties and uses.
Uniqueness: (±)-2-Chlorobutyric–d6 Acid is unique due to its deuterium content, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in analytical chemistry and research applications where precise molecular analysis is required.
Propriétés
Numéro CAS |
1219802-13-7 |
|---|---|
Formule moléculaire |
C4H7ClO2 |
Poids moléculaire |
128.585 |
Nom IUPAC |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
Clé InChI |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
SMILES |
CCC(C(=O)O)Cl |
Synonymes |
(±)-2-Chlorobutyric--d6 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


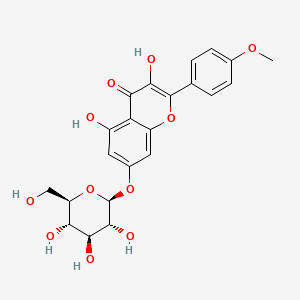
![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
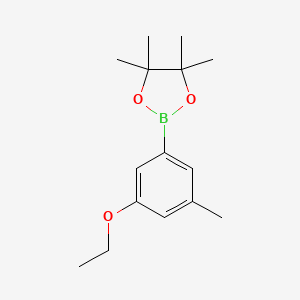
![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)
